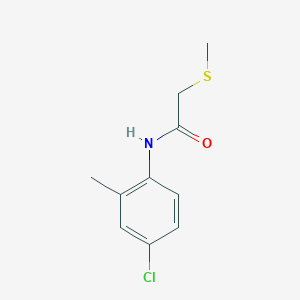
3-methyl-N-(4-methylcyclohexyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-methylcyclohexyl)butanamide, also known as 4-Me-MPH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
作用机制
The primary mechanism of action of 3-methyl-N-(4-methylcyclohexyl)butanamide is the inhibition of dopamine reuptake in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and attention. By increasing dopamine levels, 3-methyl-N-(4-methylcyclohexyl)butanamide is thought to improve cognitive performance and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-methylcyclohexyl)butanamide are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to enhanced dopamine neurotransmission. This can result in increased alertness, attention, and motivation. However, chronic use of dopamine reuptake inhibitors has been associated with neurotoxicity and other adverse effects.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its longer duration of action compared to other dopamine reuptake inhibitors. However, its recreational use and potential for abuse may limit its usefulness in certain research settings. Additionally, the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain are not well understood, which may limit its use in studies of neurotoxicity.
未来方向
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)butanamide. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse. Another area of research is the investigation of the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain, particularly with regard to neurotoxicity and other adverse effects. Additionally, studies on the effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on cognitive function and motivation may have implications for the treatment of ADHD and other cognitive disorders.
合成方法
The synthesis of 3-methyl-N-(4-methylcyclohexyl)butanamide involves several chemical reactions, including the condensation of 4-methylcyclohexanone and nitroethane, followed by reduction with sodium borohydride to produce 4-methylcyclohexylamine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, 3-methyl-N-(4-methylcyclohexyl)butanamide.
科学研究应用
3-methyl-N-(4-methylcyclohexyl)butanamide has shown potential as a research tool in the field of neuroscience. It acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of methylphenidate, but 3-methyl-N-(4-methylcyclohexyl)butanamide has been found to have a higher affinity for the dopamine transporter and a longer duration of action.
属性
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHITUXFYBKWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylcyclohexyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)











![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)